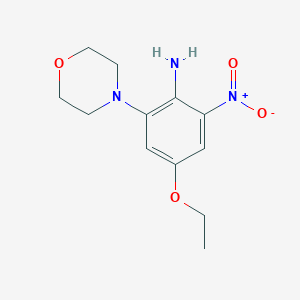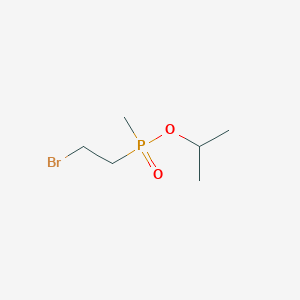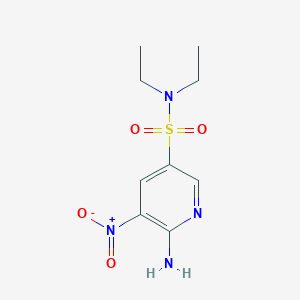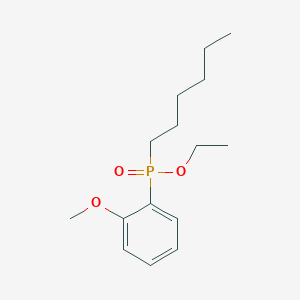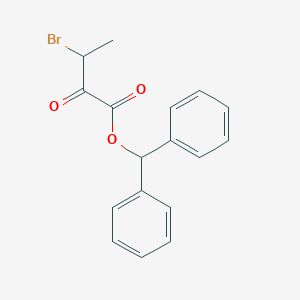
Diphenylmethyl 3-bromo-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethyl 3-bromo-2-oxobutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethyl 3-bromo-2-oxobutanoate can be synthesized through several methods. One common approach involves the bromination of diphenylmethyl 2-oxobutanoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl 3-bromo-2-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form diphenylmethyl 2-oxobutanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the compound into more oxidized forms, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of diphenylmethyl 3-azido-2-oxobutanoate or diphenylmethyl 3-thiocyanato-2-oxobutanoate.
Reduction: Formation of diphenylmethyl 2-oxobutanoate.
Oxidation: Formation of diphenylmethyl 3-carboxy-2-oxobutanoate.
Scientific Research Applications
Diphenylmethyl 3-bromo-2-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diphenylmethyl 3-bromo-2-oxobutanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the diphenylmethyl and oxobutanoate moieties .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethyl 2-oxobutanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 3-bromo-2-oxobutanoate: Similar structure but with a methyl group instead of a diphenylmethyl group, affecting its reactivity and applications.
Uniqueness
Diphenylmethyl 3-bromo-2-oxobutanoate is unique due to the presence of both the diphenylmethyl and bromine substituents, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
61964-75-8 |
|---|---|
Molecular Formula |
C17H15BrO3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
benzhydryl 3-bromo-2-oxobutanoate |
InChI |
InChI=1S/C17H15BrO3/c1-12(18)15(19)17(20)21-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16H,1H3 |
InChI Key |
UDPWDMZEJIBGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1-methyl-6-phenyl-](/img/structure/B14559651.png)
![1-(4-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14559658.png)
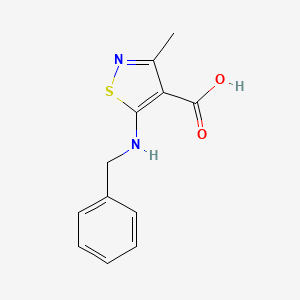
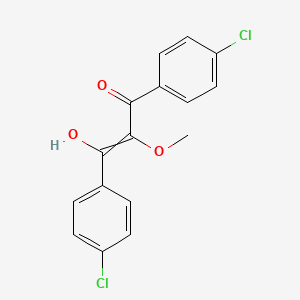
![1-[Bis(2-chloroethoxy)phosphoryl]-2-nitroethanol](/img/structure/B14559670.png)
![{[2-(Benzenesulfonyl)-2-benzylcyclopentylidene]methyl}benzene](/img/structure/B14559673.png)
![1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one](/img/structure/B14559674.png)
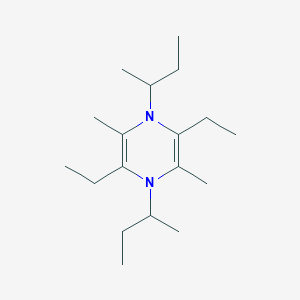
![[3,3'-Bi-1H-indol]-2(3H)-one, 1-methyl-3-(2-oxo-2-phenylethyl)-](/img/structure/B14559684.png)
![1H-Benzimidazole, 2-[2-(4-methyl-2-thiazolyl)ethyl]-](/img/structure/B14559691.png)
